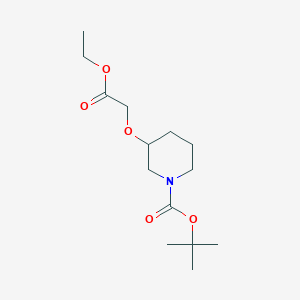

tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate is a chemical compound used in diverse scientific research, enabling breakthroughs in drug discovery, organic synthesis, and medicinal chemistry. It has a molecular formula of C14H25NO5 and a molecular weight of 287.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group, an ethoxycarbonyl group, and a methoxy group .Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s worth noting that similar compounds have been used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic antihistamine and antidepressive activities .

Action Environment

It’s worth noting that similar compounds are stored in an inert atmosphere at 2-8°c .

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylatene-1-carboxylic acid ethyl ester in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, its potential applications in medicinal chemistry make it a valuable compound for drug discovery. However, one limitation of using tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylatene-1-carboxylic acid ethyl ester is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylatene-1-carboxylic acid ethyl ester. One area of interest is the development of new pharmaceuticals based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylatene-1-carboxylic acid ethyl ester and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of the compound, particularly in the context of drug development.

Synthesis Methods

The synthesis of tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylatene-1-carboxylic acid ethyl ester involves the reaction of piperidine with ethyl chloroformate in the presence of triethylamine, followed by the addition of tert-butyl 3-hydroxypiperidine-1-carboxylate. The resulting mixture is then stirred for several hours, and the product is obtained through purification processes such as column chromatography and recrystallization.

Scientific Research Applications

Tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylatene-1-carboxylic acid ethyl ester has been extensively studied for its potential applications in the field of medicinal chemistry. It is commonly used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Additionally, tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylatene-1-carboxylic acid ethyl ester has been investigated as a potential ligand for various receptors, including the dopamine receptor and the serotonin receptor.

properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-7-6-8-15(9-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUSDDNIDDPFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[(E)-phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide](/img/structure/B2914570.png)

![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2914571.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)

![Ethyl 5-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914583.png)

![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2914590.png)